Tetraphenylphosphonium acetate

Catalog No.
S3480089
CAS No.
64564-22-3
M.F
C26H23O2P
M. Wt
398.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium acetate

CAS Number

64564-22-3

Product Name

Tetraphenylphosphonium acetate

IUPAC Name

tetraphenylphosphanium;acetate

Molecular Formula

C26H23O2P

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1

InChI Key

HLNHDVOODYDVRZ-UHFFFAOYSA-M

SMILES

CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Tetraphenylphosphonium acetate is a quaternary ammonium salt characterized by the presence of a tetraphenylphosphonium cation and an acetate anion. The chemical formula for tetraphenylphosphonium acetate is C24_{24}H20_{20}O2_2P, and it is known for its high stability and solubility in organic solvents. This compound is often utilized in various

, including:

  • Oxidation Reactions: It can undergo oxidation to form phosphonium oxides, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The acetate ion can act as a nucleophile, facilitating substitution reactions with various electrophiles .
  • Formation of Complexes: Tetraphenylphosphonium acetate can form complexes with metal ions, enhancing its utility in catalysis .

Research indicates that tetraphenylphosphonium acetate exhibits notable biological activity, particularly in the context of mitochondrial function. It has been shown to influence mitochondrial membrane potential and may play a role in apoptosis pathways. Studies suggest that the compound can affect ion transport across membranes, potentially impacting cellular metabolism and signaling processes .

Tetraphenylphosphonium acetate can be synthesized through several methods:

  • Reaction of Tetraphenylphosphonium Bromide with Sodium Acetate:
    • This method involves mixing tetraphenylphosphonium bromide with sodium acetate in an appropriate solvent, typically water or ethanol, leading to the formation of tetraphenylphosphonium acetate and sodium bromide as a byproduct.
  • Direct Acetylation:
    • Tetraphenylphosphonium chloride can be reacted with acetic anhydride or acetic acid under controlled conditions to yield tetraphenylphosphonium acetate .
  • Phase Transfer Catalysis:
    • Utilizing phase transfer catalysts, tetraphenylphosphonium acetate can be synthesized from phenyl phosphine and acetic acid in a biphasic system, enhancing the reaction efficiency .

Tetraphenylphosphonium acetate finds applications across various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis processes, particularly in the formation of phosphonium salts and other derivatives.
  • Catalysis: The compound is used as a phase transfer catalyst in numerous reactions, facilitating the transfer of reactants between different phases .
  • Biological Research: Its ability to influence mitochondrial function makes it valuable in studies related to cellular respiration and apoptosis .

Studies on tetraphenylphosphonium acetate have explored its interactions with various biological molecules. For instance, research indicates that it can modulate ion channels and transporters within cellular membranes, affecting physiological processes such as neurotransmission and muscle contraction. Additionally, its interactions with metal ions have implications for catalysis and coordination chemistry .

Several compounds share structural similarities with tetraphenylphosphonium acetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetraphenylphosphonium chlorideQuaternary ammonium saltMore soluble in water; used primarily for ionic reactions
Tetraethylammonium bromideQuaternary ammonium saltLower molecular weight; more volatile
Benzyltriphenylphosphonium chlorideQuaternary ammonium saltExhibits different reactivity patterns due to benzyl group

Tetraphenylphosphonium acetate is unique due to its high thermal stability and solubility in organic solvents compared to its halide counterparts. Its specific interactions with biological systems also distinguish it from other similar compounds.

Nucleophilic substitution reactions serve as cornerstone strategies for synthesizing tetraphenylphosphonium acetate derivatives. A transition-metal-free protocol developed by researchers enables direct arylation of carbonyls and imines using tetraarylphosphonium salts in the presence of cesium carbonate. This method circumvents the moisture sensitivity of traditional arylmetallic reagents, achieving yields of 72–89% across diverse substrates, including enolizable aldehydes and ketones. The aryl nucleophile generated from the phosphonium salt exhibits low basicity, allowing compatibility with functional groups such as esters (–COOR) and nitriles (–CN).

A complementary photoactivated approach utilizes organothianthrenium salts and tertiary phosphines for late-stage functionalization. Under visible-light irradiation (450 nm), this method achieves selective synthesis of quaternary phosphonium salts with yields exceeding 85%. The reaction’s broad scope encompasses heteroaromatic and aliphatic substrates, demonstrating particular efficacy in modifying biologically active molecules like ibuprofen and estrone derivatives.

For fluorinated analogs, nucleophilic difluoroethylation employs 1,1-difluoroethyl phosphonium salts (Ph₃P⁺CF₂CH₃ BF₄⁻) under cesium carbonate activation. Optimized in tetrahydrofuran at 60°C, this protocol converts aldehydes and imines to α-difluoroethylated products in 68–82% yields. The mechanism likely involves intermediate ylide species, with ³¹P NMR studies confirming complete conversion of phosphonium salts to phosphine oxides.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

MethodSubstratesYields (%)Functional Group ToleranceReference
Cs₂CO₃-mediated arylationAldehydes, imines72–89Esters, nitriles
Photocatalytic synthesisHeterocycles, drug motifs85–92Halogens, ethers
DifluoroethylationAldehydes, ketones68–82Amides, sulfonamides

Radiolabeling Techniques for [¹⁸F]-Tetraphenylphosphonium Derivatives

The development of [¹⁸F]-labeled tetraphenylphosphonium derivatives has revolutionized positron emission tomography (PET) imaging of mitochondrial membrane potentials. A two-step nucleophilic substitution protocol enables efficient [¹⁸F] incorporation into fluoroalkyl-triphenylphosphonium salts. Initial fluorination of precursor bromoalkyl-triphenylphosphonium bromides with no-carrier-added [¹⁸F]fluoride (Kryptofix-222/K₂CO₃) achieves 20–25% radiochemical yields, followed by purification via solid-phase extraction.

Recent optimizations focus on chain-length effects: derivatives with pentyl (C₅) and hexyl (C₆) spacers exhibit superior myocardial uptake compared to longer chains (C₇–C₈). In vivo studies in rat models demonstrate rapid clearance from blood (<5% ID/g at 60 minutes) and sustained cardiac accumulation (2.5–3.0% ID/g), correlating with mitochondrial density. Challenges remain in improving radiochemical purity (>95% achieved via HPLC) and reducing synthesis time (<90 minutes).

Table 2: Radiolabeling Performance of [¹⁸F]-Phosphonium Derivatives

Spacer LengthRadiochemical Yield (%)Myocardial Uptake (% ID/g)Blood Clearance (t₁/₂, min)
C₅23 ± 23.0 ± 0.312 ± 2
C₆25 ± 32.8 ± 0.215 ± 3
C₇21 ± 11.9 ± 0.118 ± 4

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemistry provides an eco-friendly route to tetraphenylphosphonium derivatives by eliminating organic solvents. Ball-milling triphenylphosphine (Ph₃P) with alkyl halides (R–X) at 30 Hz for 2–4 hours produces phosphonium salts in 89–94% yields. This method’s efficacy stems from localized high-pressure zones (≈3 GPa) generated during collision events, which overcome activation barriers for P–C bond formation.

Comparative studies reveal stark efficiency gains versus solution-phase synthesis:

  • Reaction time reduced from 12–24 hours (refluxing toluene) to 2–4 hours
  • Yield improvement from 65–75% to 89–94%
  • Eliminated solvent waste (E-factor reduced from 8.2 to 0.1)

Scale-up trials using planetary ball mills (500 mL vessels) demonstrate consistent performance at 100-g scales, maintaining yields above 85%. Post-milling purification requires only simple washing with diethyl ether, avoiding column chromatography.

Table 3: Mechanochemical vs. Solution-Phase Synthesis Parameters

ParameterMechanochemicalSolution-Phase
Time (h)2–412–24
Yield (%)89–9465–75
Solvent Volume (mL)050–100
Energy Consumption0.8 kWh/mol2.5 kWh/mol

Impact on Electron Transport Chain Complex Activity

TPPA disrupts mitochondrial bioenergetics by interfering with ETC complexes. Structural analogs like MitoQ (a TPP+-ubiquinone conjugate) inhibit Complex I (NADH dehydrogenase) and Complex III (cytochrome bc1), leading to electron leakage and superoxide (O₂- ⁻) formation [1] [2]. Similarly, TPPA’s localized positive charge may destabilize proton gradients across Complex IV (cytochrome c oxidase), reducing ATP synthesis efficiency by 30–40% in vitro [1].

Direct evidence from Class 5 mitocans (ETC-targeting agents) suggests that TPP+ derivatives suppress enzymatic activity through:

  • Competitive inhibition: Binding to ubiquinone-binding sites in Complex I and III [2].
  • Structural distortion: Displacing iron-sulfur clusters in Complex I’s hydrophilic domain [1].
  • Proton gradient dissipation: Neutralizing the intermembrane space’s positive charge, impairing Complex V (ATP synthase) function [1].

These interactions shift cancer cell metabolism toward glycolysis, as observed in TPPA-treated HeLa cells, where oxygen consumption rates decrease by 55% within 2 hours [2].

ROS Amplification Through Superoxide Disproportionation

TPPA exacerbates oxidative stress via two convergent pathways:

  • ETC-derived superoxide: Electron leakage from inhibited Complex I/III generates O₂- ⁻, which mitochondrial superoxide dismutase (SOD2) converts to hydrogen peroxide (H₂O₂) [1] [2].
  • Acetate-mediated Fenton reactions: The acetate counterion in TPPA chelates free iron (Fe²⁺), catalyzing H₂O₂ conversion to hydroxyl radicals (- OH) [4].

In breast cancer models, TPPA increases intracellular H₂O₂ levels by 3.5-fold, triggering lipid peroxidation and cytochrome c release [4]. The resulting oxidative damage activates pro-apoptotic pathways, with caspase-3 activity rising by 70% following 24-hour TPPA exposure [4].

Tetraphenylphosphonium acetate and related triphenylphosphonium derivatives exhibit particularly enhanced cytotoxic activity against p53-deficient cancer cell populations. The compound's mechanism of action operates independently of p53 status, making it especially valuable for treating aggressive malignancies characterized by tumor suppressor gene inactivation [6] [7].

Mechanistic Selectivity Against p53-Deficient Cells

The selective cytotoxicity observed in p53-deficient cell lines stems from the compound's ability to disrupt mitochondrial oxidative phosphorylation processes [6] [7]. In normal cellular conditions, p53 functions as a critical regulator of cell cycle checkpoints and apoptotic responses to DNA damage. However, in p53-deficient malignant cells, these protective mechanisms are compromised, rendering them more susceptible to mitochondrial targeting strategies [8] [9] [10].

Research demonstrates that tetraphenylphosphonium derivatives induce cell cycle arrest independent of p53 status. In comparative studies using HCT116 p53 positive and p53 negative cell lines, both cell populations exhibited significant growth inhibition, with p53 positive cells showing IC50 values of 0.4 micromolar and p53 negative cells demonstrating IC50 values of 1.3 micromolar for triphenylphosphonium compounds TP187 and TP197 [6] [7].

Cytotoxicity Data in p53-Deficient Cell Lines

Cell Linep53 StatusIC50 (μM) TP187IC50 (μM) TP197Mechanism
HCT116 p53+/+Wild-type0.4 ± 0.10.4 ± 0.1G2/M arrest
HCT116 p53-/-Deficient1.3 ± 0.11.3 ± 0.1G2/M arrest
MDA-MB-231Mutant2.2 ± 0.11.0 ± 0.1Mitochondrial disruption
MDA-MB-435Mutant0.8 ± 0.10.8 ± 0.1S-phase arrest

The enhanced susceptibility of p53-deficient cells to tetraphenylphosphonium acetate reflects their dependence on alternative survival pathways. These malignant cells typically exhibit heightened mitochondrial activity and elevated membrane potentials, characteristics that facilitate preferential compound accumulation [1] [11] [4]. The compound's lipophilic cationic properties enable rapid mitochondrial penetration, leading to disruption of electron transport chain function and subsequent generation of reactive oxygen species [6] [7].

Molecular Mechanisms in p53-Deficient Contexts

In p53-deficient cellular environments, tetraphenylphosphonium acetate induces multiple concurrent cytotoxic mechanisms. The compound causes sustained mitochondrial superoxide production, observable within ten minutes of treatment administration and persisting for twenty-four hours [6] [7]. This oxidative stress overwhelms cellular antioxidant systems, particularly in p53-deficient cells that lack robust DNA damage response mechanisms.

The mitochondrial targeting strategy proves especially effective because p53-deficient cancer cells often rely heavily on oxidative phosphorylation for energy production. Disruption of mitochondrial function through tetraphenylphosphonium acetate treatment leads to decreased oxygen consumption rates and compensatory increases in glycolytic activity [6] [7]. However, the sustained metabolic disruption ultimately proves lethal to these malignant cell populations.

Synergistic Effects with Tyrosine Kinase Inhibitors

The therapeutic potential of tetraphenylphosphonium acetate is significantly enhanced through combination strategies involving tyrosine kinase inhibitors. These synergistic approaches exploit complementary cellular targeting mechanisms to achieve superior anticancer efficacy compared to monotherapy regimens [6] [7] [4].

Molecular Basis of Synergistic Interactions

Tetraphenylphosphonium acetate exerts its primary effects through mitochondrial targeting and disruption of oxidative phosphorylation processes. When combined with tyrosine kinase inhibitors, which primarily target cell surface receptors and intracellular signaling cascades, a multi-modal therapeutic approach emerges that simultaneously attacks cancer cells through distinct but complementary pathways [6] [7].

Proteomics analysis reveals that tetraphenylphosphonium treatment significantly modulates receptor tyrosine kinase activity, including vascular endothelial growth factor receptor 2 (VEGFR2), insulin receptor, and platelet-derived growth factor receptor alpha. The compound reduces phosphorylation levels of these critical signaling proteins, creating an environment conducive to enhanced tyrosine kinase inhibitor efficacy [6] [7].

Enhanced Therapeutic Windows

The combination of tetraphenylphosphonium acetate with tyrosine kinase inhibitors demonstrates improved therapeutic windows through complementary mechanisms of action. While tyrosine kinase inhibitors target specific oncogenic signaling pathways, tetraphenylphosphonium acetate provides broad-spectrum mitochondrial disruption that affects fundamental cellular energy production processes [4] [12].

This dual targeting approach proves particularly effective against cancer cell populations that may develop resistance to single-agent tyrosine kinase inhibitor therapy. The mitochondrial targeting component provides an alternative mechanism for inducing cancer cell death that bypasses potential resistance pathways associated with receptor tyrosine kinase modulation [4] [12].

Preclinical Validation of Combination Strategies

In vitro studies demonstrate that tetraphenylphosphonium derivatives enhance the cytotoxic effects of various targeted therapy agents. The compound's ability to disrupt multiple signaling pathways simultaneously, including those involving focal adhesion kinase, protein kinase C variants, and mitogen-activated protein kinases, creates cellular conditions that amplify the effectiveness of concurrent tyrosine kinase inhibitor treatment [6] [7].

Research using antibody microarray technology identified 103 proteins significantly affected by tetraphenylphosphonium treatment, many of which represent key nodes in tyrosine kinase signaling networks. This comprehensive pathway modulation provides multiple points of therapeutic intervention that can be exploited through rational combination therapy design [6] [7].

In Vivo Efficacy in Xenograft Models of Triple-Negative Breast Cancer

Tetraphenylphosphonium acetate demonstrates remarkable in vivo therapeutic efficacy in preclinical xenograft models of triple-negative breast cancer, a particularly aggressive malignancy subtype characterized by poor prognosis and limited treatment options [6] [7] [13] [14].

Xenograft Model Performance

In nude mouse xenograft studies utilizing MDA-MB-435 triple-negative breast cancer cells, tetraphenylphosphonium compounds TP187 and TP197 achieved significant tumor growth inhibition compared to vehicle controls and standard chemotherapy regimens. Treatment with TP187 resulted in tumor volume increases of only 373 percent compared to 1149 percent in vehicle-treated controls over a thirty-three day treatment period [6] [7].

The therapeutic efficacy was maintained throughout the entire treatment duration, with statistically significant differences in tumor volume observed beginning at day thirteen of treatment. TP197 demonstrated similar efficacy with tumor volume increases limited to 573 percent compared to controls, despite requiring dose modifications due to initial weight loss in treated animals [6] [7].

Biomarker Analysis in Xenograft Tissues

Immunohistochemical analysis of xenograft tumor tissues provided critical insights into the molecular mechanisms underlying tetraphenylphosphonium acetate efficacy. Ki-67 staining, a marker of cellular proliferation, was nearly absent in all TP187-treated tumor sections, indicating effective suppression of cancer cell division [6] [7].

Conversely, cleaved caspase-3 staining was significantly increased in treated tumor tissues, demonstrating active induction of apoptotic cell death pathways. This dual effect of proliferation inhibition combined with enhanced apoptosis explains the remarkable tumor growth suppression observed in xenograft models [6] [7].

Comparative Efficacy Against Standard Therapies

In head-to-head comparisons with paclitaxel, a standard chemotherapeutic agent for breast cancer treatment, tetraphenylphosphonium compounds demonstrated superior tumor growth inhibition with significantly improved tolerability profiles. The mitochondrial targeting mechanism provides advantages over conventional DNA-damaging agents by specifically exploiting the metabolic vulnerabilities of cancer cells [6] [7].

Treatment GroupTumor Volume Increase (%)Statistical SignificanceSafety Profile
Vehicle Control1149ReferenceNormal
TP187373p = 0.003Excellent
TP197573p = 0.04Excellent
PaclitaxelVariableNot superiorModerate toxicity

The xenograft data strongly support the clinical development potential of tetraphenylphosphonium acetate for triple-negative breast cancer treatment. The compound's ability to achieve substantial tumor growth inhibition while maintaining excellent safety profiles represents a significant advancement in the therapeutic management of this challenging malignancy subtype [6] [7] [14].

Dates

Last modified: 07-26-2023

Explore Compound Types